2,4,5-Trichloroquinoline
Overview
Description
2,4,5-Trichloroquinoline is a chemical compound with the molecular formula C9H4Cl3N . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Scientific Research Applications
Medicinal Chemistry Research
Quinoline, which includes 2,4,5-Trichloroquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It’s an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Pharmacological Applications
The pharmacological applications of quinoline motifs, including this compound, are substantial. They have been used in the development of various drugs .
Future Drug Development
The recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs, including this compound, have opened a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Synthesis of Derivatives
Numerous derivatives of the bioactive quinolines, including this compound, have been harnessed via expeditious synthetic approaches .
In Vivo and In Vitro Screening
The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development using quinoline and its functionalized derivatives, including this compound .
Future Directions
The future directions in the field of quinoline research include the development of greener and more sustainable chemical processes for the synthesis of quinoline and its analogs . There is also a focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods .
Mechanism of Action
Target of Action
It is structurally similar to chloroquine, a well-known antimalarial drug . Chloroquine targets the heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite
Biochemical Pathways
Chloroquine, a structurally similar compound, is known to inhibit the atp synthesis pathway
Pharmacokinetics
It’s known that the compound is highly soluble in water , which could potentially affect its bioavailability
Result of Action
Chloroquine, a structurally similar compound, is known to cause the accumulation of toxic heme in malarial parasites, leading to their death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 2,4,5-Trichlorophenol, a compound with a similar structure, is known to be moderately toxic to most biodiversity and is a neurotoxin and an irritant
properties
IUPAC Name |
2,4,5-trichloroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFTAIVWVOBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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